molecular formula C8H12FN3O B1478688 3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 1934724-42-1

3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No. B1478688
CAS RN: 1934724-42-1
M. Wt: 185.2 g/mol
InChI Key: FXYGZNPPTDXLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole (EFPO) is a heterocyclic compound that is of interest due to its potential applications in various scientific fields. It is a five-membered ring structure that contains two nitrogen atoms and three carbon atoms. EFPO has been studied extensively over the past few decades due to its unique properties and the potential for its use in a variety of scientific research applications.

Scientific Research Applications

Tissue Non-Specific Alkaline Phosphatase (TNAP) Inhibition

This compound has been identified as having excellent inhibitory activity against TNAP . TNAP is an enzyme involved in bone mineralization and the regulation of phosphate and calcium levels in the body. Inhibitors of TNAP are sought after for therapeutic interventions in conditions like:

properties

IUPAC Name

3-ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FN3O/c1-2-7-11-8(13-12-7)6-3-5(9)4-10-6/h5-6,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYGZNPPTDXLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CC(CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 4
3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 5
3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

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